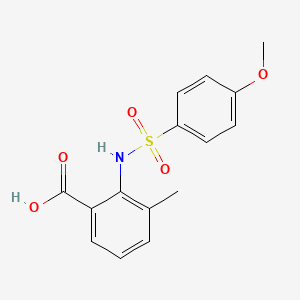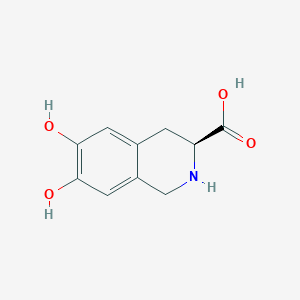
Cyclohexanecarboxamide,n-5-pyrimidinyl-
Übersicht
Beschreibung
Cyclohexanecarboxamide,n-5-pyrimidinyl-: is a chemical compound with the molecular formula C11H15N3O It is known for its unique structure, which includes a pyrimidine ring attached to a cyclohexane carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide,n-5-pyrimidinyl- typically involves the reaction of cyclohexanecarboxylic acid with 5-aminopyrimidine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include an inert solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of Cyclohexanecarboxamide,n-5-pyrimidinyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of automated reactors and purification systems ensures consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxamide,n-5-pyrimidinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of cyclohexanecarboxylic acid derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxamide,n-5-pyrimidinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Cyclohexanecarboxamide,n-5-pyrimidinyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Pyrimidinyl)cyclohexanecarboxamide
- N-(6-Pyrimidinyl)cyclohexanecarboxamide
- N-(5-Pyridinyl)cyclohexanecarboxamide
Uniqueness
Cyclohexanecarboxamide,n-5-pyrimidinyl- is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in research .
Eigenschaften
Molekularformel |
C11H15N3O |
|---|---|
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
N-pyrimidin-5-ylcyclohexanecarboxamide |
InChI |
InChI=1S/C11H15N3O/c15-11(9-4-2-1-3-5-9)14-10-6-12-8-13-7-10/h6-9H,1-5H2,(H,14,15) |
InChI-Schlüssel |
WHCBPWWFNQQHLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)NC2=CN=CN=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethanol](/img/structure/B8690896.png)



![6-Methylspiro[4.5]decan-6-ol](/img/structure/B8690908.png)







